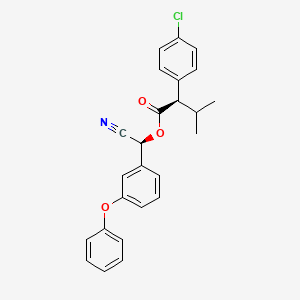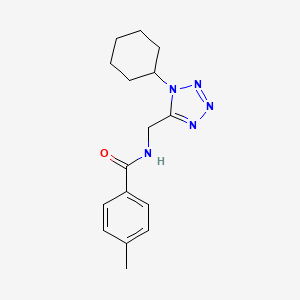![molecular formula C23H24N4 B2845002 N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477228-41-4](/img/structure/B2845002.png)
N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .
Synthesis Analysis
A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were obtained through structure-based drug design and synthetic chemistry . New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclo-condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Chemical Reactions Analysis
The underlying pathological mechanism involved attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages after the treatment of 12f .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Intermediate Applications
A pivotal area of research involves the development of efficient synthetic routes for compounds structurally related to N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The synthesis of complex molecules like premafloxacin, which shares a similar pyrrolo[2,3-d]pyrimidine core, highlights the importance of such compounds as intermediates in the production of pharmaceuticals targeting veterinary pathogens (Fleck, McWhorter, DeKam, & Pearlman, 2003). These methodologies often focus on achieving high stereoselectivity and yield, which are crucial for the practical application of these compounds in drug synthesis.
Radiolabeling and Pharmacokinetic Studies
Another significant application is in the radiolabeling of compounds for pharmacokinetic studies. The synthesis of doubly carbon-13 labeled isotopomers of structures related to N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates the utility of these compounds in understanding drug behavior in biological systems (Greiner et al., 2002). These studies are vital for the development of new drugs, providing insights into absorption, distribution, metabolism, and excretion (ADME) properties.
Exploration of Covalent Binding Mechanisms
Research has also been conducted on the covalent binding mechanisms of pyrrolo[2,3-d]pyrimidin derivatives, exploring how these compounds interact with biological molecules. For instance, studies on the neurotoxic effects of certain industrial solvents demonstrate the formation of substituted pyrrole adducts via covalent binding, a process potentially relevant to the toxicity and therapeutic mechanisms of pyrrolo[2,3-d]pyrimidin derivatives (DeCaprio, Olajos, & Weber, 1982).
Antimicrobial and Insecticidal Potential
The antimicrobial and insecticidal potential of pyrimidine linked pyrazole heterocyclics, which share structural features with N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has been evaluated. These compounds have been found effective against certain bacterial strains and Pseudococcidae insects, indicating their potential in developing new antimicrobial agents and insecticides (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyridopyrimidines, have been reported to target various enzymes and receptors, including dihydrofolate reductase (dhfr) and several kinases . These targets play crucial roles in cellular processes such as cell proliferation and survival .
Mode of Action
Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the target’s function . This interaction can lead to changes in cellular processes, such as reduced cell proliferation or increased cell death .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation and survival . The downstream effects of these pathway alterations can include reduced tumor growth in cancerous cells .
Pharmacokinetics
The lipophilicity of similar compounds has been noted, which allows them to easily diffuse into cells . This property can impact the compound’s bioavailability and its ability to reach its target within the body .
Result of Action
Similar compounds have been reported to have various therapeutic effects, including antitumor activity . These effects are likely the result of the compound’s interaction with its target and the subsequent alterations in cellular processes .
Propiedades
IUPAC Name |
N-butyl-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-3-4-13-24-22-21-20(18-10-6-5-7-11-18)15-27(23(21)26-16-25-22)19-12-8-9-17(2)14-19/h5-12,14-16H,3-4,13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPGGAYSQSYXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)


![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)
![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)
![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)

![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)

